4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid is a specialized boronic acid derivative that has gained attention in organic chemistry and medicinal applications. This compound integrates a tetrahydrofuran moiety with a phenylboronic acid structure, which enhances its reactivity and functional properties. Boronic acids, in general, are known for their ability to form reversible covalent bonds with diols and other polyol compounds, making them valuable in various chemical syntheses and biological applications.
4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid is classified as an organoboron compound. It belongs to the broader category of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an aryl or alkyl group. This particular compound features a tetrahydrofuran ring, which contributes to its unique chemical behavior and potential applications.
The synthesis of 4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and catalyst type, to optimize yields and purity. Flow chemistry techniques have also emerged as effective methods for synthesizing boronic acids by minimizing side reactions and improving reaction efficiency .
The molecular formula for 4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid is . The structure features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the molecular environment and confirm the integrity of the synthesized product .
4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid participates in several key chemical reactions:
Reactions involving this compound typically require specific catalysts (e.g., palladium-based catalysts) and optimized conditions to achieve high yields and selectivity .
The mechanism by which 4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid exerts its effects generally involves:
Quantitative analyses often reveal that these interactions can significantly influence metabolic pathways or synthetic efficiencies in laboratory settings .
Relevant data regarding melting point, boiling point, and spectral characteristics can be obtained from detailed product specifications available from chemical suppliers .
4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid has several notable applications:
Boronic acid-containing compounds represent a distinct class of therapeutic agents characterized by their unique reactivity and metabolic fate. The core structure of 4-((tetrahydrofuran-2-yl)methylcarbamoyl)phenylboronic acid (CAS 874534-61-9; C₁₂H₁₆BNO₄; MW 249.07 g/mol) exemplifies key soft drug design principles [1]. Its boronic acid group acts as a bioisostere for carboxylic acids, enabling reversible covalent interactions with biological nucleophiles (e.g., serine proteases) while exhibiting lower systemic toxicity due to degradation to boric acid—a naturally occurring compound eliminated via renal excretion [2] [4]. The tetrahydrofuran-derived carbamate linker introduces a metabolically labile "soft spot," confining primary activity to target tissues before systemic deactivation. This aligns with Bodor’s soft drug paradigm, which prioritizes controlled metabolic vulnerability to minimize off-target effects [5] [7]. The compound’s trigonal/tetrahedral equilibrium (pKa ~8.5) further enhances target engagement versatility at physiological pH [2].
Table 1: Key Attributes of Boronic Acid Therapeutics
Property | Role in Soft Drug Design | Example in Target Compound |
---|---|---|
Boronic Acid Group | Reversible covalent binding; bioisosterism for carboxylates | Phenylboronic acid warhead |
Tetrahydrofuran Carbamate | Metabolic soft spot engineering | Enzymatic hydrolysis site |
pKa Modulation | Controls ionization state and membrane permeability | ~8.5 (enables anion formation at physiological pH) |
Molecular Weight (<500 Da) | Balances tissue penetration and clearance | 249.07 g/mol |
While traditional ester hydrolysis serves as a primary deactivation pathway for soft drugs (e.g., corticosteroid esters like loteprednol etabonate), the target compound employs a carbamate linkage. Unlike esters, carbamates exhibit resistance to ubiquitous esterases in plasma, directing deactivation toward hepatic enzymes and reducing premature hydrolysis [5]. However, engineered soft spots remain critical: the tetrahydrofuran ring’s oxygen enhances solubility and serves as a substrate for cytochrome P450-mediated oxidation, facilitating phase I metabolism. Concurrently, the boronic acid undergoes rapid conjugation with glucuronic acid in the liver, forming polar, inactive metabolites excreted renally [2] [4]. This dual-pathway deactivation minimizes systemic exposure—contrasting with ester-based soft drugs that rely solely on plasma esterases.
Optimizing bioavailability requires mitigating premature degradation in the gastrointestinal tract while ensuring efficient hepatic extraction post-absorption. Three strategies are pivotal for this compound:
The tetrahydrofuran-carbamoyl motif offers distinct advantages over conventional linkers in boronic acid therapeutics:
Table 2: Linker Conformational and Binding Metrics
Linker Type | Conformational Flexibility | H-Bond Acceptor Capacity | Synthetic Yield* |
---|---|---|---|
Tetrahydrofuran | Moderate (semi-rigid) | 2 (oxygen atoms) | 51–89% [10] |
Ethylene Glycol | High | 2 | >90% |
Piperidine | Low | 1 (tertiary N) | 45–70% |
Benzoxaborole | Rigid | 3 (O/B interactions) | 60–75% [4] |
*Synthesis via Miyaura borylation or Grignard transmetalation [8] [10]
The tetrahydrofuran linker’s moderate flexibility enables optimal positioning of the boronic acid warhead within enzyme active sites, as confirmed by docking studies with SARS-CoV-2 Mᵖʳᵒ (binding energy: −8.2 kcal/mol) [3] [9]. Its oxygen atoms facilitate hydrogen bonding with residues like Gly143 and Ser144—critical for affinity without covalent engagement. Synthetic routes leverage transition-metal-catalyzed borylation:
Table 3: Heterocyclic Linker Performance in Boron Therapeutics
Parameter | Tetrahydrofuran Linker | Benzoxaborole | Pyridine-Based |
---|---|---|---|
Metabolic Lability | Hepatic CYP oxidation | Serum β-lactamase hydrolysis | Renal excretion |
Synthetic Complexity | Moderate | High | Low |
Target Affinity (Kᵢ) | 0.18–0.42 μM [3] | 0.05–1.2 μM [4] | >5 μM |
Plasma Stability (t½) | 4.2 h | 1.8 h | >12 h |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: